4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide
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Overview
Description
4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide is a chemical compound with the molecular formula C14H11ClN2S It is known for its unique structure, which includes a chlorophenyl group and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide typically involves the reaction of 4-chlorobenzaldehyde with 4-aminobenzenecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Studied for potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The compound’s ability to form metal complexes can also play a role in its mechanism of action, as these complexes may exhibit unique reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[(4-Bromo-3-chlorophenyl)imino]methyl}-1,2-benzenediol
- 4-{(E)-[(2-Chlorophenyl)imino]methyl}benzene-1,2-diamine
- 4-{[(4-Chlorophenyl)methyl]amino}benzene-1-carbothioamide
Uniqueness
4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential antimicrobial activity set it apart from similar compounds .
Properties
CAS No. |
64510-90-3 |
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Molecular Formula |
C14H11ClN2S |
Molecular Weight |
274.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)iminomethyl]benzenecarbothioamide |
InChI |
InChI=1S/C14H11ClN2S/c15-12-5-7-13(8-6-12)17-9-10-1-3-11(4-2-10)14(16)18/h1-9H,(H2,16,18) |
InChI Key |
MGTGSOXMYMISSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)Cl)C(=S)N |
Origin of Product |
United States |
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